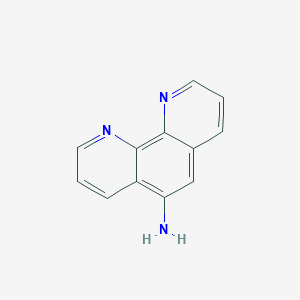

1,10-Phenanthrolin-5-amine

Overview

Description

1,10-Phenanthrolin-5-amine (C₁₂H₉N₃, molecular weight 195.22 g/mol) is a nitrogen-containing heterocyclic compound derived from 1,10-phenanthroline, featuring an amino (-NH₂) substituent at the 5-position of the phenanthroline backbone . It is widely utilized in coordination chemistry, sensing applications, and biomedical research due to its strong chelating properties and redox-active amino group . The compound’s structure enables it to form stable complexes with transition metals (e.g., Fe²⁺, Ru³⁺, Ir³⁺), which are critical in electrochemical sensors and photoluminescent materials . Additionally, its derivatives exhibit tumoricidal activity, making it a scaffold for anticancer drug development .

Preparation Methods

One-Step Condensation and Cyclization of Substituted o-Phenylenediamine Derivatives

The foundational methodology for synthesizing 1,10-phenanthroline derivatives involves cyclocondensation reactions between o-phenylenediamine analogs and ketones in acidic media. A patent by details a one-step synthesis of symmetric 1,10-phenanthroline derivatives using concentrated hydrochloric acid and organic acids (e.g., acetic acid) as mixed dehydrating agents.

Reaction Mechanism and Conditions

-

Acid-Mediated Cyclization :

-

Substituted o-phenylenediamine derivatives react with α,β-unsaturated ketones (e.g., phenylpropenyl ketone) in concentrated HCl.

-

The amine groups undergo protonation, facilitating nucleophilic addition to the ketone’s carbonyl group.

-

Subsequent cyclodehydration forms the phenanthroline core, with the organic acid (e.g., acetic acid) acting as a proton shuttle to stabilize intermediates .

-

-

Optimized Parameters :

Example Protocol (Adapted from ) :

-

Step 1 : Dissolve 5-amino-o-phenylenediamine (10 mmol) in concentrated HCl (50 mL) at 60°C.

-

Step 2 : Add phenylpropenyl ketone (12 mmol) dropwise, followed by acetic acid (20 mL).

-

Step 3 : Reflux at 95°C for 8 hours. Neutralize with aqueous ammonia, extract with acetone, and recrystallize to obtain 1,10-phenanthrolin-5-amine (yield: 35–40%).

| Parameter | Value |

|---|---|

| Yield | 35–40% |

| Purity (HPLC) | >95% |

| Reaction Scale | 10–100 g |

Skraup and Doebner-von Miller Reactions

Traditional methods like the Skraup reaction (glycerol, H₂SO₄, oxidizing agents) and Doebner-von Miller synthesis are historically significant but limited by low yields (16–28%) and environmental concerns .

Modern Adaptations :

-

Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes.

-

Green Solvents : Replace arsenic-based oxidants with FeCl₃ or O₂ .

Analytical Characterization

Successful synthesis requires validation via:

Chemical Reactions Analysis

Reduction of Nitro Derivatives to 5AP

5AP is formed via F420-dependent nitroreductase-mediated reduction of 5-nitro-1,10-phenanthroline (5NP) in bacterial systems. This reductive pathway produces 1,10-phenanthroline and 5AP as major metabolites . The reaction is critical in antimicrobial studies, where 5NP's nitro group is essential for activity .

Reaction Pathway :

Imine Formation via Condensation Reactions

The primary amine group in 5AP reacts with aldehydes to form Schiff bases. For example:

-

Condensation with 5-bromosalicylaldehyde yields (E)-3-(((1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB) .

-

Reaction with thiophene-3-carbaldehyde forms (E)-N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM) .

Spectral Data for PIB :

| Property | Value |

|---|---|

| δ 8.94 (s, 1H), 8.03 (dd, , 2H), 7.25–6.58 (m, 7H) | |

| δ 167.75 (C=N), 139.36–126.01 (aromatic carbons) | |

| ESI-MS | [M]: 377.10 (calc. 377.02) |

Coordination Chemistry and Metal Complexation

5AP forms stable complexes with transition metals, enabling applications in catalysis and materials science. Examples include:

-

Electrochemical polymerization of Fe(II), Ru(II), and Co(II) complexes on glassy carbon electrodes (GCEs) .

-

Functionalization with graphene oxide (GO) for Pb(II) ion adsorption via chelation .

Electropolymerization Performance :

| Metal Complex | Surface Coverage (mol cm) |

|---|---|

| [Fe(5AP)] | 10 |

| [Ru(5AP)] | 10 |

| [Co(5AP)] | 10 |

Functionalization with Carbon Materials

5AP-modified graphene oxide (phen-GO) demonstrates high affinity for Pb(II) ions, with adsorption capacity reaching 91.2 mg g . The amine group facilitates covalent bonding to GO sheets, enhancing metal chelation.

Biological Activation and Degradation

In Mycobacterium tuberculosis, 5AP is implicated in autophagy induction in macrophages, independent of metal chelation . The exact mechanism involves inhibition of mycolic acid biosynthesis and host pathway modulation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Alzheimer's Disease Treatment

Recent studies have highlighted the efficacy of PAA in reducing amyloid plaque burden in transgenic mouse models of Alzheimer's disease (AD). In a controlled experiment, mice treated with PAA showed a 62% reduction in amyloid plaques compared to untreated controls. The proposed mechanism involves PAA's role as a metal chelator, which may inhibit the "metal-seeding" of amyloid-beta (Aβ) aggregates, thus mitigating plaque formation .

2. Antimicrobial and Anticancer Properties

PAA and its derivatives have demonstrated notable antimicrobial and anticancer activities. For instance, 5-nitro-1,10-phenanthroline (5NP), a derivative of PAA, was identified as a lead compound against Mycobacterium tuberculosis. It operates through a dual mechanism: directly inhibiting mycolic acid biosynthesis and modulating host immune responses to enhance pathogen clearance . Moreover, novel imine-based ligands derived from PAA exhibited selective cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (HCT-116) cancers, indicating its potential as an anticancer agent .

Materials Science Applications

1. Photoluminescent Materials

PAA derivatives have been synthesized for use in photoluminescent materials. The compound 1,10-phenanthroline-5,6-diimine (Phendiimine), derived from PAA, has shown excellent photo-sensitivity and photoluminescence properties in both water and ethanol. This makes it suitable for applications in photovoltaic cells , photo-switches , and light-dependent resistors (LDRs) .

2. Semiconductor Applications

The electrochemical properties of Phendiimine suggest potential applications in electronic devices. It has been characterized as an n-type semiconductor with solvatochromism behavior that could enhance the performance of electronic components such as photo-cooling systems , laser controllers , and X-ray detectors .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Alzheimer's Disease Treatment | Reduces amyloid plaque burden through metal chelation |

| Antimicrobial Activity | Dual action against Mycobacterium tuberculosis | |

| Anticancer Activity | Selective cytotoxicity against cancer cell lines | |

| Materials Science | Photoluminescent Materials | Excellent photo-sensitivity and luminescence |

| Semiconductor Applications | N-type semiconductor properties |

Case Studies

-

Alzheimer's Disease Treatment Study

- Objective: Assess the impact of PAA on amyloid plaque burden.

- Method: Transgenic mice were administered PAA; brain tissue was analyzed for plaque density.

- Results: Significant reduction in plaques observed, supporting PAA's potential as a therapeutic agent against AD.

-

Antimicrobial Study on 5-Nitro-1,10-phenanthroline

- Objective: Evaluate the efficacy of 5NP against drug-resistant Mycobacterium tuberculosis.

- Method: Whole-cell screening identified 5NP; resistance mechanisms were mapped.

- Results: Confirmed dual action mechanism leading to effective pathogen clearance.

-

Cytotoxicity Study of Novel Ligands

- Objective: Investigate the anticancer properties of PAA-derived ligands.

- Method: In vitro assays conducted on various cancer cell lines.

- Results: Demonstrated dose-dependent selective cytotoxicity with IC50 values indicating significant anti-proliferative effects.

Mechanism of Action

The mechanism of action of 1,10-Phenanthrolin-5-amine involves its ability to chelate metal ions. This chelation can inhibit metalloproteases by binding to the metal ions required for their activity . Additionally, the compound can induce autophagy in macrophages, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

Substituent Effects on Chelation and Redox Activity

1,10-Phenanthrolin-5-amine vs. 2,2'-Bipyridyl :

While both compounds act as bidentate ligands, this compound shows lower sensitivity toward Fe²⁺ detection compared to 2,2'-bipyridyl in electrochemical sensors. This is attributed to steric hindrance from the fused phenanthroline ring and differences in deposition methods (e.g., drop-casting vs. in situ polymerization) .- Comparison with 4,7-Diamino-1,10-phenanthrolines: 4,7-Diamino derivatives (e.g., 4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline) demonstrate higher HOMO energies (−5.3 eV vs. −5.8 eV for this compound) due to electron-donating substituents, leading to more facile oxidation (−0.18 V vs. −0.25 V) .

Crystallographic and Spectroscopic Differences

- Single-crystal X-ray diffraction studies show that this compound derivatives (e.g., (E)-3-(((1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol) form planar coordination geometries with bond angles of 116.7° (N1–C11–C12), distinct from bulkier carbazole- or phenothiazine-substituted phenanthrolines .

Electrochemical and Sensing Performance

Table 1: Electrochemical Sensitivity of Chelating Agents for Fe²⁺ Detection

| Compound | Detection Range (mM) | Slope (mV/decade) | Reference Electrode |

|---|---|---|---|

| This compound | 25–50 | 16.2 ± 0.6 | PMeOx/Z1-PANI@FTO |

| 2,2'-Bipyridyl | 10–100 | 19.6 (Theoretical) | PMeOx/X1-PANI@FTO |

| 8-Hydroxyquinoline | 5–50 | 18.4 ± 0.8 | PMeOx/Z-PANI@FTO |

Key Findings :

- This compound-based sensors exhibit narrower linear ranges and lower sensitivity compared to 2,2'-bipyridyl due to weaker Fe²⁺ binding affinity .

- The PMeOx/Z1-PANI@FTO electrode functionalized with 8-hydroxyquinoline outperforms phenanthrolin-5-amine derivatives in Fe³⁺ detection, achieving a slope of 16.2 mV/decade .

Anticancer Efficacy

Table 2: IC₅₀ Values of Phenanthroline Derivatives in Cancer Cell Lines (μM)

| Compound | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colorectal) |

|---|---|---|---|

| This compound-derived PIB | 18.3 ± 1.2 | 22.5 ± 2.1 | 24.8 ± 1.9 |

| Cisplatin | 6.8 ± 0.9 | 5.2 ± 0.7 | 7.1 ± 0.8 |

| 5-Nitro-1,10-phenanthroline | 36.0 ± 3.9 | 34.1 ± 2.8 | 40.2 ± 3.5 |

Key Findings :

- Imine ligands derived from this compound (e.g., PIB) show moderate cytotoxicity (IC₅₀: 18–25 μM), outperforming 5-nitro derivatives but remaining less potent than cisplatin .

- Mechanistically, phenanthrolin-5-amine derivatives induce apoptosis via mitochondrial membrane depolarization and G0/G1 cell cycle arrest, similar to platinum complexes but with reduced off-target toxicity .

Biological Activity

1,10-Phenanthrolin-5-amine (PAA) is a derivative of phenanthroline, a compound known for its ability to chelate metal ions and its diverse biological activities. This article explores the biological activity of PAA, focusing on its mechanisms of action, therapeutic potential, and implications in various diseases, particularly Alzheimer's disease (AD) and cancer.

Metal Chelation

PAA acts primarily as a metal chelator, which has significant implications in neurodegenerative diseases like Alzheimer's. By binding to metal ions such as zinc and copper, PAA can inhibit the aggregation of amyloid-beta peptides that form plaques in the brains of AD patients. This mechanism was demonstrated in a study where oral administration of PAA significantly reduced amyloid plaque burden in transgenic mice modeling AD. The treated group showed a 62% reduction in plaques compared to controls, suggesting PAA's potential as a therapeutic agent against AD .

Antimicrobial Properties

PAA is also involved in the antimicrobial activity of its parent compound, 5-nitro-1,10-phenanthroline (5NP). Upon activation in bacterial systems, PAA is produced as a metabolite that exhibits dual mechanisms against Mycobacterium tuberculosis. These include direct inhibition of mycolic acid biosynthesis and modulation of host immune responses through autophagy induction in macrophages .

Alzheimer’s Disease Model

In a recent study involving transgenic mice with familial AD genes, PAA was administered via drinking water from four months until sacrifice at one year. The results indicated that PAA effectively reduced amyloid plaque formation. The study utilized histological techniques to stain brain sections for amyloid plaques and reported significant differences between control and treated groups:

| Group | Amyloid Plaque Burden (%) | Observations |

|---|---|---|

| Control | 100% | Numerous dense core plaques |

| PAA Treated | 38% | Significant reduction in plaque load |

This study underscores the potential of PAA as a non-toxic alternative for managing amyloid pathology in AD .

Cancer Research

PAA and its derivatives have shown promising anticancer properties. In vitro studies demonstrated that various phenanthroline derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Notably, the IC50 values for these compounds were significantly lower than standard chemotherapeutics like cisplatin:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PAA | HeLa | 16.25 |

| PAA | MCF-7 | 14.82 |

| Cisplatin | HeLa | >30 |

The observed cytotoxicity was attributed to apoptosis induced by cell cycle arrest at the G0/G1 phase and mitochondrial membrane depolarization .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 1,10-Phenanthrolin-5-amine, and what factors influence yield?

- The synthesis involves catalytic hydrogenation using 10% palladium on activated carbon and hydrazine hydrate in ethanol at 72°C for 10 hours, achieving a yield of 72.9% . Key factors include solvent choice, reaction temperature, and catalyst loading. Characterization via cyclic voltammetry or spectroscopy is recommended to confirm purity and structural integrity.

Q. How does this compound function as a chelating agent in electrochemical sensing?

- The amino group in its structure enables redox activity, allowing it to chelate metal ions like Fe²⁺/Fe³⁺. Deposition methods (e.g., drop-casting in DMSO or ethanol) and cyclic voltammetry (50 mV/s scan rate, 10 cycles in 0.1 M HCl) are critical for immobilizing the ligand on PANI@FTO electrodes . Sensitivity is influenced by solvent choice and surface blocking effects from protective layers like PMeOx .

Q. What analytical techniques validate the purity of this compound in research settings?

- High-performance liquid chromatography (HPLC) and mass spectrometry are standard. Regulatory guidelines (e.g., EMA Q&A 10) emphasize method sensitivity to detect trace impurities, with justification required if synthesis of reference standards is impractical .

Advanced Research Questions

Q. Why does this compound exhibit lower sensitivity compared to 2,2'-bipyridyl in Fe²⁺ detection, and how can this be addressed experimentally?

- Structural steric hindrance and deposition methods (e.g., in situ incorporation vs. drop-casting) reduce its accessibility to Fe²⁺. PMeOx/X1-PANI@FTO electrodes show improved sensitivity in higher concentration ranges (25–50 mM) due to optimized ligand distribution . Comparative studies should include cyclic voltammetry in deoxygenated 0.1 M HCl to prevent Fe²⁺ oxidation .

Q. How do surface modifications (e.g., PMeOx coatings) impact the electrochemical performance of this compound-based sensors?

- PMeOx layers reduce oxidation/reduction currents by ~30% due to surface blocking but enhance selectivity by minimizing interference. Researchers should balance sensitivity and selectivity by adjusting polymer thickness via controlled deposition cycles .

Q. What strategies improve the functionalization of this compound for catalytic applications?

- Derivatives like 6-nitro-1,10-Phenanthrolin-5-amine (CAS 168646-53-5) enhance catalytic activity in Ru(bpy)₂(phen-NH₂)²⁺ complexes for ECL immunosensors. Nitro-group introduction requires controlled nitration conditions to avoid over-functionalization .

Q. How should researchers resolve contradictions in ligand efficiency data across studies?

- Methodological variables (e.g., solvent polarity, electrode pretreatment) must be standardized. For example, DMSO improves this compound solubility but may reduce adhesion to PANI films. Statistical analysis of cyclic voltammetry slopes and error margins (e.g., ±0.6 mV/decade) helps identify outliers .

Q. Methodological Considerations

Q. What deposition method maximizes this compound’s efficacy in composite sensing layers?

- In situ incorporation into PANI suspensions during acid-assisted polymerization (using formic acid) ensures uniform ligand distribution. This method outperforms post-deposition drop-casting, which risks uneven ligand aggregation .

Q. How can researchers ensure compliance with regulatory standards during analytical method development?

- Follow EMA guidelines: sensitivity must align with acceptable intake limits (e.g., <1:100,000 risk for nitrosamines). Document synthesis attempts, structural stability data, and impurity profiles. Use ng/ppm quantification and interim reports for exceeding limits .

Q. What role does the amino group play in the redox behavior of this compound?

- The amino group undergoes reversible oxidation, enabling electron transfer in Fe²⁺ chelation. X-ray photoelectron spectroscopy (XPS) and differential pulse voltammetry (DPV) can map redox potentials and confirm ligand-metal binding .

Properties

IUPAC Name |

1,10-phenanthrolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPSSMOJHLISJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345775 | |

| Record name | 1,10-Phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54258-41-2 | |

| Record name | 1,10-Phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,10)Phenanthrolin-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.